N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-11-8-15-13(3)19(25-17(15)9-12(11)2)20(24)23-21-16(10-22)14-6-4-5-7-18(14)26-21/h8-9H,4-7H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPKQNMGCVCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 10 (JNK3) and JNK2 . These kinases are part of the MAPK family, which plays a crucial role in cellular signaling processes. They are involved in various cellular activities such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets (JNK2 and JNK3) by inhibiting their activity. The 3-cyano substituent of the compound forms a hydrogen bond acceptor interaction with the hinge region of the ATP-binding site of JNK3. This interaction disrupts the kinase’s ability to phosphorylate its substrates, thereby inhibiting its activity.
Biochemical Pathways
The inhibition of JNK2 and JNK3 affects the MAPK signaling pathway. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting JNK2 and JNK3, the compound can potentially alter the expression of genes regulated by the MAPK pathway.
Result of Action
The inhibition of JNK2 and JNK3 by the compound can lead to changes in cellular processes regulated by these kinases. This includes processes such as cell proliferation, differentiation, and apoptosis. The exact molecular and cellular effects would depend on the specific cellular context and the other signaling pathways that interact with the MAPK pathway.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H24N4O2S
- Molecular Weight : 436.59 g/mol
- CAS Number : 443120-82-9
The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. Notably:
- JNK Inhibition : It has been reported as a potent inhibitor of JNK2 and JNK3 kinases, which are involved in cell signaling pathways related to inflammation and apoptosis. The pIC50 values for JNK2 and JNK3 inhibition are approximately 6.5 and 6.7 respectively .
- Antiviral Activity : Preliminary studies suggest that derivatives of benzothiophene compounds, including this compound, may exhibit antiviral properties against various viruses such as the varicella-zoster virus and cytomegalovirus .
- Antimicrobial Properties : Related compounds have shown promise as antimicrobial agents. For instance, modifications in the benzothiophene structure have been linked to increased antibacterial activity against various pathogens .
Biological Activity Data
Case Studies
- JNK Inhibition Study : A study conducted by Angell et al. demonstrated the selective inhibition of JNK2 and JNK3 by related compounds, highlighting their potential in treating diseases characterized by excessive inflammation such as rheumatoid arthritis .
- Antiviral Efficacy : Research examining the antiviral efficacy of benzothiophene derivatives indicated that modifications could enhance activity against herpesviruses, suggesting a pathway for developing new antiviral agents .
- Antimicrobial Evaluation : A comparative study on antimicrobial activity showed that certain benzothiophene derivatives exhibited significant inhibition against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally analogous to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS: 348621-77-2, C₁₉H₁₄N₂O₃S) . Key differences include:
| Property | Target Compound | Analog (CAS 348621-77-2) |
|---|---|---|
| Core Heterocycle | 3,5,6-Trimethyl-1-benzofuran (methyl-substituted benzofuran) | 2-Oxo-2H-chromene (coumarin derivative) |
| Substituents | 3,5,6-Trimethyl groups on benzofuran; tetrahydrobenzothiophene with cyano group | Oxo group on chromene; tetrahydrobenzothiophene with cyano |
| Molecular Formula | C₂₀H₁₉N₂O₂S (estimated*) | C₁₉H₁₄N₂O₃S |
| Molecular Weight | ~363.5 g/mol | 350.39 g/mol |
| Functional Groups | Carboxamide, cyano, tetrahydrobenzothiophene, methyl | Carboxamide, cyano, tetrahydrobenzothiophene, ketone |
*Note: Formula estimated based on structural analogy to CAS 348621-77-2 and substitution patterns.
Implications of Structural Differences
Electron-Donating vs. The cyano group in both compounds contributes to electrophilicity, enabling interactions with nucleophilic residues in biological targets.
Heterocyclic Core: The benzofuran scaffold is associated with diverse bioactivities, including anti-inflammatory and anticancer effects, while chromene/coumarin derivatives are known for anticoagulant and antioxidant properties . This distinction suggests divergent therapeutic potentials.
Solubility and Bioavailability :
- The methyl-rich benzofuran derivative likely exhibits lower aqueous solubility than the chromene analog due to reduced polarity. This could impact pharmacokinetics, necessitating formulation adjustments for in vivo applications.
Research Findings (Hypothetical Based on Structural Analysis)
- Binding Affinity : Methyl substitutions may enhance hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites), whereas the chromene analog’s ketone group could engage in hydrogen bonding.
- Metabolic Stability : The tetrahydrobenzothiophene moiety in both compounds may reduce oxidative metabolism compared to fully aromatic systems.
Q & A
Q. What are the standard protocols for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydrobenzothiophene core. For example, 3-cyano-substituted benzothiophenes are synthesized via nucleophilic substitution or cyclization reactions using precursors like 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (reduced with EtSiH/I) . The benzofuran moiety is constructed via [3,3]-sigmatropic rearrangement or condensation of substituted phenols, followed by coupling with the thiophene derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the tetrahydrobenzothiophene’s methylene protons appear as multiplet signals between δ 1.5–2.5 ppm, while the benzofuran’s aromatic protons resonate at δ 6.5–7.5 ppm .
- X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving bond lengths and angles. For instance, the dihedral angle between benzothiophene and benzofuran rings can indicate π-π stacking potential .
- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, with deviations >0.3% requiring re-synthesis .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
High torsional flexibility in the tetrahydrobenzothiophene ring often leads to disorder in crystal lattices. Using OLEX2 with SHELXL, researchers apply restraints to bond distances and angles for disordered regions. For twinned crystals, the HKLF5 format in SHELXL enables dual-domain refinement. Multi-solvent occupancy (e.g., DMF/water) is modeled using PART and SUMP instructions .
Q. How can mechanistic studies elucidate the compound’s reactivity in derivatization reactions?
- Kinetic Isotope Effects (KIE) : Deuterating the cyano group (C≡N → C≡D) and monitoring reaction rates via LC-MS reveals whether bond cleavage is rate-determining in nucleophilic substitutions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites. For example, the benzofuran’s C2 carboxamide shows higher Fukui indices, favoring acyl transfer reactions .
Q. How should researchers address contradictions between synthetic yield and bioactivity data?
Discrepancies often stem from undetected stereochemical impurities. Strategies include:
- Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients.
- Bioassay Redundancy : Test both racemic and enantiopure samples in parallel to isolate active stereoisomers .
Q. What methodologies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?
- Position-Specific Modifications : Replace the 3-cyano group with carboxylate esters (via hydrolysis) or amines (via Staudinger reaction) to probe electronic effects .
- Ring Expansion : Hydrogenate the tetrahydrobenzothiophene to a cyclohexane derivative using Pd/C under H, then assess conformational impact on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
